Ponceau SX

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Analytical Chemistry

Chemical Indicator

Ponceau SX acts as a visual indicator in chemical reactions due to its color-changing properties. It exhibits a red color in acidic solutions and changes to yellow or orange in alkaline solutions. This allows researchers to monitor the pH of solutions during titrations and other chemical processes [Source: Dawn Scientific, ].

Detection of Specific Substances

Ponceau SX can be employed in specific chemical tests to detect the presence or concentration of certain substances. Its interaction with certain chemicals can cause a color change, which researchers can use for qualitative or semi-quantitative analysis [Source: Sigma-Aldrich, ].

Biological Staining

Ponceau SX finds use in biological staining techniques, particularly in histology and cytology. It helps visualize specific components of cells and tissues, enabling researchers to study their structure and function.

Histology

Researchers use Ponceau SX in histological staining protocols to stain collagen fibers in tissue sections. This helps them differentiate various tissue types and identify specific structures within tissues [Source: Thermo Fisher Scientific, ].

Cytology

In cytology, Ponceau SX can be used to stain protein components in cell smears. This allows researchers to assess cell morphology and identify potential abnormalities [Source: Alfa Aesar, ].

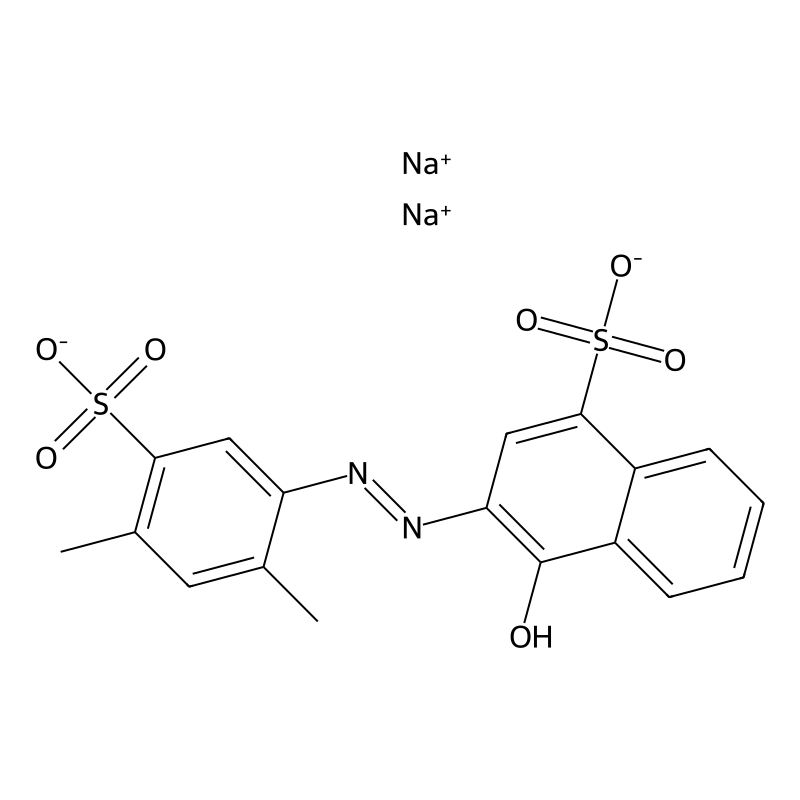

Ponceau SX, also known as Food Red 7 or E124, is a synthetic azo dye primarily used in food and cosmetic applications. Its chemical formula is C18H14N2Na2O7S2, with a molecular weight of 480.4 g/mol. The compound appears as red crystals, and its aqueous solution is characterized by a yellowish-red color . Ponceau SX is soluble in water and has been historically employed to impart vibrant red hues to various food products, although its use has been restricted in many regions due to safety concerns .

As a histological stain, Ponceau SX likely interacts with specific biomolecules in tissues due to its charged groups and aromatic structure. The exact mechanism of this interaction is not well-documented in scientific literature.

Ponceau SX has been identified as a histamine liberator, which means it can trigger the release of histamine in the body. This property raises concerns regarding its safety as a food additive, particularly for individuals with sensitivities or allergies . While it has been used in cosmetics and personal care products, its biological effects necessitate careful consideration of exposure levels.

Ponceau SX is typically synthesized through diazotization reactions involving 2,4-dimethyl-5-aminobenzenesulfonic acid and 4-hydroxynaphthalene-1-sulfonic acid. The process can be summarized as follows:

- Diazotization: The amine compound is treated with nitrous acid to form a diazonium salt.

- Coupling Reaction: The diazonium salt is then coupled with the naphthalene derivative to form the azo compound.

- Salt Formation: The resulting product is often converted into its disodium salt form for enhanced solubility and stability in aqueous solutions .

Ponceau SX stands out due to its specific structure and historical significance in food applications, alongside concerns regarding its safety profile compared to other azo dyes that may not exhibit similar biological activities .

Research indicates that Ponceau SX can interact with various biological systems due to its capacity to liberate histamine. This interaction may lead to allergic reactions or other adverse effects in sensitive individuals. Additionally, the compound's reactivity with other chemicals necessitates careful handling to prevent hazardous reactions, especially in industrial settings .

Molecular Composition and International Union of Pure and Applied Chemistry Nomenclature

Ponceau SX possesses a well-defined molecular structure characterized by the empirical formula C18H14N2Na2O7S2, corresponding to a molecular weight of 480.42 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry nomenclature designates it as disodium 3-[(2,4-dimethyl-5-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonate. This nomenclature reflects the presence of two sodium cations that balance the negative charges of the sulfonate groups within the molecular structure.

The compound is recognized under several alternative designations in chemical databases and regulatory frameworks. These include Food and Drug Administration and Cosmetics Red Number 4, Chemical Index Food Red 1, and Chemical Index 14700. The Chemical Abstracts Service registry number 4548-53-2 serves as the primary identifier for this compound in chemical databases worldwide.

The molecular composition reveals a complex aromatic structure containing two distinct aromatic ring systems connected through an azo linkage. The presence of sulfonate groups imparts significant water solubility characteristics, while the hydroxyl group contributes to the compound's chemical reactivity profile. The sodium counterions exist in a 2:1 stoichiometric ratio with the organic anion, maintaining overall electrical neutrality of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C18H14N2Na2O7S2 |

| Molecular Weight | 480.42 g/mol |

| Chemical Abstracts Service Number | 4548-53-2 |

| International Union of Pure and Applied Chemistry Name | Disodium 3-[(2,4-dimethyl-5-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonate |

| Chemical Index Number | 14700 |

Crystallographic Characterization and Isomerism

Ponceau SX exhibits characteristic crystallographic properties that define its solid-state behavior and physical appearance. The compound typically manifests as red crystals or reddish-yellow to red powder, depending on the specific crystallization conditions and particle size distribution. The crystalline structure contributes significantly to the compound's stability and handling characteristics in laboratory and industrial settings.

The compound demonstrates geometric isomerism around the azo double bond, with the E-configuration being the predominant and more stable form under standard conditions. This stereochemical arrangement influences both the physical properties and spectroscopic characteristics of the compound. The azo linkage, represented by the nitrogen-nitrogen double bond, serves as the primary chromophoric center responsible for the compound's intense red coloration.

Crystallographic analysis reveals that Ponceau SX maintains its structural integrity across a wide range of environmental conditions. The melting point exceeds 300 degrees Celsius, indicating substantial thermal stability of the crystalline lattice. The density of the compound measures approximately 0.272 grams per cubic centimeter at 20 degrees Celsius, reflecting the relatively open packing arrangement of the molecules within the crystal structure.

The water solubility of Ponceau SX reaches 130.4 grams per liter at 30 degrees Celsius, demonstrating the significant influence of the ionic sulfonate groups on the compound's dissolution behavior. This high solubility facilitates various analytical and preparative procedures requiring aqueous solutions of the compound.

| Property | Value |

|---|---|

| Physical State | Red crystals/powder |

| Melting Point | >300°C |

| Density (20°C) | 0.272 g/cm³ |

| Water Solubility (30°C) | 130.4 g/L |

| Predominant Isomer | E-configuration |

Synthetic Pathways and Industrial Production Methodologies

The industrial synthesis of Ponceau SX follows established azo dye manufacturing protocols involving diazotization and coupling reactions. The primary synthetic pathway begins with 2,4-dimethyl-5-aminobenzenesulfonic acid as the starting diazo component. This aromatic amine undergoes diazotization treatment under acidic conditions to generate the corresponding diazonium salt intermediate.

The diazotization process typically employs sodium nitrite in the presence of hydrochloric acid at low temperatures to maintain the stability of the diazonium species. The reaction conditions require careful temperature control, usually maintained between 0 and 5 degrees Celsius, to prevent decomposition of the reactive diazonium intermediate. The formation of the diazonium salt represents a critical step that determines the overall yield and purity of the final product.

The subsequent coupling reaction involves the addition of the diazonium salt solution to an alkaline solution containing 4-hydroxynaphthalene-1-sulfonic acid as the coupling component. This coupling partner provides the naphthalene ring system that forms the second aromatic portion of the final azo dye structure. The reaction proceeds under basic conditions, typically at a controlled temperature range to optimize the coupling efficiency and minimize side reactions.

The coupling reaction generates the disodium salt form directly due to the presence of sulfonate groups on both aromatic components. The product precipitation occurs through careful pH adjustment and ionic strength manipulation, allowing for efficient recovery of the crude product. Subsequent purification steps may include recrystallization from aqueous solutions or other appropriate solvents to achieve the desired purity levels for specific applications.

Industrial production methodologies emphasize the optimization of reaction conditions to maximize yield while minimizing waste generation. The process typically achieves conversion efficiencies exceeding 85 percent when operated under optimal conditions. Quality control measures include spectroscopic verification of the product identity and purity assessment through high-performance liquid chromatography analysis.

| Synthetic Step | Reagents | Conditions |

|---|---|---|

| Diazotization | 2,4-dimethyl-5-aminobenzenesulfonic acid, NaNO₂, HCl | 0-5°C, acidic pH |

| Coupling | 4-hydroxynaphthalene-1-sulfonic acid | Basic pH, controlled temperature |

| Purification | Recrystallization | Aqueous medium |

Spectral Properties (Ultraviolet-Visible, Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of Ponceau SX reveals distinctive features that enable reliable identification and quantitative analysis of the compound. The ultraviolet-visible absorption spectrum exhibits a characteristic maximum absorption wavelength in the range of 500 to 503 nanometers when measured in 0.02 molar ammonium acetate solution. This absorption maximum corresponds to the π-π* electronic transition associated with the extended conjugated system encompassing the azo linkage and aromatic rings.

The molar absorptivity coefficient reaches approximately 440 liters per mole per centimeter at the maximum absorption wavelength, indicating strong light absorption characteristics typical of azo dyes. Additional absorption features appear in the ultraviolet region, with notable peaks around 205 nanometers reflecting transitions within the aromatic ring systems. These spectral characteristics provide valuable fingerprints for analytical identification and quantitative determination procedures.

Infrared spectroscopy reveals characteristic vibrational modes associated with the functional groups present in the molecular structure. The azo stretching vibration typically appears around 1500 to 1600 wavenumbers, while the sulfonate group stretches manifest in the 1000 to 1200 wavenumber region. The hydroxyl group on the naphthalene ring contributes additional spectral features in the 3200 to 3600 wavenumber range, although these may be broadened due to hydrogen bonding interactions.

Nuclear magnetic resonance spectroscopy provides detailed structural information regarding the aromatic proton environments and carbon framework. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons, with chemical shifts reflecting the electronic environment influenced by the azo linkage and substituent groups. The methyl groups on the dimethylphenyl portion appear as distinctive singlets in the aliphatic region of the spectrum.

Mass spectrometric analysis confirms the molecular weight and fragmentation patterns consistent with the proposed structure. The molecular ion peak appears at mass-to-charge ratio 480, corresponding to the disodium salt form. Characteristic fragmentation patterns include loss of sulfonate groups and cleavage of the azo linkage, providing structural confirmation through tandem mass spectrometry techniques.

| Spectroscopic Method | Key Features |

|---|---|

| Ultraviolet-Visible | λmax: 500-503 nm, ε: ~440 L/mol·cm |

| Infrared | Azo stretch: 1500-1600 cm⁻¹, SO₃⁻ stretch: 1000-1200 cm⁻¹ |

| Nuclear Magnetic Resonance | Aromatic protons: 7-8 ppm, Methyl groups: 2-3 ppm |

| Mass Spectrometry | Molecular ion: m/z 480, Fragmentation: SO₃⁻ loss, azo cleavage |

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food Additives -> COLOUR; -> JECFA Functional Classes

Cosmetics -> Cosmetic colorant; Hair dyeing